Ethyl 3-cyclopropyl-2-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-2-oxopropanoate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds
Research has shown that Ethyl 3-cyclopropyl-2-oxopropanoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Another study improved the Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates (Liu et al., 2017).
Acetylcholinesterase Inhibition
A novel molecule with potent acetylcholinesterase inhibition properties, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, has been studied extensively. A bioanalytical method was developed for its quantitative measurement, and its in vitro metabolite profiling was performed using liquid chromatography-mass spectrometry (Nemani et al., 2018).
Anticancer Potential
Certain derivatives of ethyl 3-oxopropanoates, including ethyl 3-hydrazinyl-3-oxopropanoate, have shown significant anticancer activity. These compounds displayed notable activity against HT-29 colon cancer cell line and leukemia K562 cell line (Abdel‐Aziz et al., 2013).
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by the fungus Rhizopus arrhizus, demonstrating its potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).
Synthesis of Fungicides and Bactericides
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate was used in the synthesis of pyrazolin-5-ones as potential fungicides and bactericides, indicating its use in agricultural chemistry (Ahluwalia et al., 1986).
Synthesis of Pheromone Components
Ethyl 3-chloropropanoate, closely related to this compound, was used in the synthesis of components of the Ips typographus L. European spruce spark beetle pheromone, demonstrating its application in entomology and pest control (Matyushenkov & Kulinkovich, 2006).
Mechanism of Action
Target of Action
Ethyl 3-cyclopropyl-2-oxopropanoate is primarily used as an organic synthesis intermediate . It is used in the synthesis of various pharmaceutical molecules, pesticides, and dyes . .
Pharmacokinetics
- Boiling Point : 73℃/1mm
- Density : 1.058 g/mL at 25 °C
- Solubility : Slightly soluble in Chloroform and Methanol
These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . The reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the outcome of the synthesis process .
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXXQDCFONWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624383 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64025-67-8 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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